4-Methanesulfonyl-3-methoxyaniline
Overview
Description
4-Methanesulfonyl-3-methoxyaniline is a chemical compound with the CAS Number: 75259-31-3 and Linear Formula: C8H11NO3S . It has a molecular weight of 201.25 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-methoxy-4-(methylsulfonyl)aniline . The InChI Code is 1S/C8H11NO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,9H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.25 . It should be stored at refrigerated temperatures .Scientific Research Applications
Synthesis Enhancement
4-Methanesulfonyl-3-methoxyaniline plays a significant role in improving synthesis methods in various chemical processes. For instance, it has been utilized in the synthesis of 6-methoxyisatin, where methanesulfonic acid is used as a catalyst, leading to a high yield and a process suitable for large-scale preparation (Wang Hongy, 2015).
Chemical Reactions and Transformations
In chemical reactions, this compound demonstrates its versatility. It plays a role in selective nucleophilic substitution and epoxide formation, as observed in studies involving derivatives of various compounds (A. J. Dick & J. K. Jones, 1966). Additionally, it is involved in the formation of three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, showcasing its application in complex chemical structuring (R. Shankar et al., 2011).
Role in Catalysis
The compound also finds application in catalysis, as evidenced by its use in the Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, demonstrating its utility in synthesizing sulfonylated unsaturated piperidines (Ayana Furukawa et al., 2019).
Role in Methane Activation
An interesting application of 4-Methanesulfonyl-3-methoxyaniline is seen in the activation of methane by metal-free radical cations. This process showcases the compound's potential in the study of methane reactivity and the mechanisms of methane activation (G. de Petris et al., 2009).
Pharmaceutical Applications
While excluding direct drug use and dosage information, it's important to note that this compound is involved in the synthesis of pharmaceuticals. It has been used in the synthesis of highly selective Na+/H+ exchange inhibitors, demonstrating its relevance in medicinal chemistry (A. Weichert et al., 1997).
Chemical Bond Insertion
The compound is also involved in the insertion of methanesulfonylnitrene into C–H and O–H bonds. This process is crucial for understanding the reactivity of sulfonylnitrenes and their potential applications in organic synthesis (T. Shingaki et al., 1972).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-4-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYXXQNPGIKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-3-methoxyaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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